N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide
Description
This compound is a heterocyclic sulfonamide featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a pyrrolidin-3-yl moiety at position 4. The pyrrolidine nitrogen is further functionalized with an N-methyl group and a 1-phenylmethanesulfonamide side chain. Key structural attributes include:
Properties
IUPAC Name |
N-[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-24(29(27,28)15-16-5-3-2-4-6-16)18-9-11-25(14-18)21-20-13-19(17-7-8-17)23-26(20)12-10-22-21/h2-6,10,12-13,17-18H,7-9,11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXRZTMEIHNYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.5 g/mol. The structure features a unique combination of a pyrazolo[1,5-a]pyrazine core, a pyrrolidine moiety, and a methanesulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2S |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | SMZHIPVYLKIXDX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of sulfonamide-containing compounds. For instance, studies have shown that derivatives similar to this compound can effectively inhibit COX-2 activity in vitro and in vivo .
Case Studies
- In vitro Studies : A study evaluated the inhibitory effects of various pyrazole derivatives on COX enzymes. The results indicated that certain modifications to the pyrazole structure enhanced COX-2 selectivity and potency .
- In vivo Models : In animal models, compounds structurally related to this compound demonstrated significant reductions in inflammation and pain responses. These findings suggest potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key features that enhance the biological activity of these compounds:
- Sulfonamide Group : Essential for COX inhibition.
- Pyrazolo[1,5-a]pyrazine Core : Provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as fused heterocyclic cores, sulfonamide groups, or pyrrolidine/pyrrolo derivatives. Data from patents and synthetic procedures are used for direct comparison.
Core Heterocycle and Substituent Analysis
*Estimated based on structural formula.
Key Observations:
- Core Diversity : The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from imidazo-pyrrolo-pyrazine derivatives in –3. This difference influences electronic properties and binding interactions.
- Sulfonamide Variants : The target’s 1-phenylmethanesulfonamide group contrasts with cyclopropanesulfonamide in , affecting solubility and steric bulk.
- Synthetic Efficiency : Yields for analogues range widely (6–70%), suggesting that the target compound’s synthesis may require optimization depending on substituent complexity .
Physicochemical and Spectroscopic Data
Key Observations:
- Mass Spectrometry: The target compound’s lower molecular weight (~466.5 vs. 589.1 in ) reflects its lack of chromenone and fluorophenyl groups, which may reduce metabolic liability.
- Chromatographic Behavior : Imidazo-pyrrolo-pyrazine derivatives in exhibit short retention times (e.g., 2.1 min), suggesting moderate polarity, though the target’s behavior remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
